molecular formula C9H9N3O2 B7760106 5,7-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4-dione

5,7-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B7760106
M. Wt: 191.19 g/mol
InChI Key: GWRLBRPCUYQBGI-UHFFFAOYSA-N
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Description

5,7-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in solvents such as butanol. The reaction conditions often involve the use of sodium methoxide as a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzylamine in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

5,7-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. These interactions disrupt key signaling pathways involved in cell proliferation and survival, making the compound a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This structural feature contributes to its diverse chemical reactivity and potential for various scientific applications.

Properties

IUPAC Name

5,7-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-4-3-5(2)10-7-6(4)8(13)12-9(14)11-7/h3H,1-2H3,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRLBRPCUYQBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NC(=O)NC2=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=NC(=O)NC2=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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